6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Description
6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
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Biological Activity
The compound 6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS No. 339279-35-5) has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, focusing on anticancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C23H18ClN5O2S with a molecular weight of approximately 463.94 g/mol. The structure features a complex arrangement that includes a pyridazine moiety, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines with promising results:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 26 | Induction of apoptosis |
HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
MCF-7 | 0.46 ± 0.04 | Cell cycle arrest |
In one study, compounds derived from similar structures exhibited significant growth inhibition in A549 lung cancer cells, suggesting that this compound may share similar mechanisms of action through apoptosis induction and cell cycle disruption .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyridazine derivatives are known to exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes . The presence of the chloro and methoxy groups in the structure may enhance its efficacy in modulating inflammatory pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Kinases : The compound has shown to inhibit Aurora-A kinase, a target in cancer therapy.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
- Enzyme Inhibition : By inhibiting COX and LOX enzymes, it reduces the production of pro-inflammatory mediators.
Case Studies
A notable case study involved screening a library of compounds for their effectiveness against multicellular tumor spheroids. This model is more representative of in vivo conditions than traditional monolayer cultures. The compound demonstrated significant cytotoxic effects, leading to further investigations into its structural analogs for enhanced potency .
Properties
IUPAC Name |
6-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-31-16-6-4-15(5-7-16)29-22(30)21(24)19(13-26-29)28-11-8-17-18(12-25)23(32-20(17)14-28)27-9-2-3-10-27/h2-7,9-10,13H,8,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHIXHOHOXUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC4=C(C3)SC(=C4C#N)N5C=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.